molecular formula C16H13ClFN5O B2399793 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-46-5

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2399793
CAS No.: 899981-46-5
M. Wt: 345.76
InChI Key: UCNLRZRQWGUPHU-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the amino group, the chlorobenzyl group, and the fluorophenyl group through various substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the chlorobenzyl group could yield a variety of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chlorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-chlorobenzyl)-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-13-4-2-1-3-10(13)9-23-15(19)14(21-22-23)16(24)20-12-7-5-11(18)6-8-12/h1-8H,9,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLRZRQWGUPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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